molecular formula C12H11N3O2 B1338507 4-((3-Aminopyridin-2-yl)amino)benzoic acid CAS No. 342803-86-5

4-((3-Aminopyridin-2-yl)amino)benzoic acid

Cat. No.: B1338507
CAS No.: 342803-86-5
M. Wt: 229.23 g/mol
InChI Key: IGXTZVHETVIUFQ-UHFFFAOYSA-N
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Description

4-((3-Aminopyridin-2-yl)amino)benzoic acid is an organic compound with the molecular formula C12H11N3O2. This compound is characterized by the presence of both an amino group and a carboxylic acid group attached to a benzene ring, along with a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Aminopyridin-2-yl)amino)benzoic acid typically involves the reaction of 3-aminopyridine with 4-aminobenzoic acid under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the two reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3-Aminopyridin-2-yl)amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, and hydroxyl derivatives .

Scientific Research Applications

4-((3-Aminopyridin-2-yl)amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Aminopyridin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of bacterial cell walls in antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid (PABA): A precursor in the synthesis of folic acid.

    3-Aminopyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-((2-Hydroxybenzyl)amino)benzoic acid: Exhibits antimicrobial and cytotoxic activities.

Uniqueness

4-((3-Aminopyridin-2-yl)amino)benzoic acid is unique due to its dual functionality, combining the properties of both 4-aminobenzoic acid and 3-aminopyridine. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[(3-aminopyridin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-10-2-1-7-14-11(10)15-9-5-3-8(4-6-9)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXTZVHETVIUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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